4-(2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzamide
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Description
4-(2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzamide is a useful research compound. Its molecular formula is C26H28N4O5 and its molecular weight is 476.533. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as arylpiperazine-based alpha1-adrenergic receptor antagonists, have been shown to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
These compounds typically bind to the alpha1-adrenergic receptors, leading to changes in the receptor’s activity .
Biochemical Pathways
These include pathways involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
Similar compounds have been shown to exhibit promising pharmacokinetic profiles, suggesting that this compound may also have favorable adme properties .
Result of Action
Based on its potential interaction with alpha1-adrenergic receptors, it can be hypothesized that it may have effects on the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Properties
IUPAC Name |
4-[[2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxyacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5/c27-26(33)20-6-8-21(9-7-20)28-25(32)18-35-24-17-34-22(14-23(24)31)16-30-12-10-29(11-13-30)15-19-4-2-1-3-5-19/h1-9,14,17H,10-13,15-16,18H2,(H2,27,33)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCOUVMSTMNJLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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